molecular formula C44H43N3O9 B1662680 E6 berbamine

E6 berbamine

カタログ番号: B1662680
分子量: 757.8 g/mol
InChIキー: PUAVTDKYTXNVBU-OIDHKYIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E6 ベルバミンは、ベルバミン p-ニトロ安息香酸エステルとしても知られており、強力なカルモジュリンアンタゴニストです。これは、植物のメギ属植物から誘導されたビスベンジルイソキノリンアルカロイドです。 この化合物は、抗白血病活性および抗ウイルス活性を含む、有意な薬理学的活性を示しています .

準備方法

E6 ベルバミンは、さまざまな合成経路を通じて合成できます。一般的な方法の1つは、特定の条件下でベルバミンを p-ニトロ安息香酸と反応させて、ベルバミン p-ニトロ安息香酸エステルを形成します。 この反応には通常、ジメチルスルホキシド(DMSO)またはエタノールなどの溶媒が必要であり、室温で行われます . 工業生産方法は、通常、同様の反応条件を使用する大規模合成を伴いますが、収率と純度を高めるために最適化されています .

化学反応の分析

E6 ベルバミンは、以下を含むいくつかのタイプの化学反応を起こします。

    酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して行うことができます。

    還元: 還元反応には、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬が関与することがよくあります。

    置換: 置換反応の一般的な試薬には、ハロゲンや水酸化ナトリウムまたはアンモニアなどの求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、E6 ベルバミンを酸化すると、さまざまな酸化された誘導体が生成され、還元すると化合物の還元された形態が生成される可能性があります .

科学研究の応用

E6 ベルバミンは、幅広い科学研究アプリケーションを持っています。

作用機序

E6 ベルバミンは、主に、多機能カルシウム結合タンパク質であるカルモジュリンを阻害することによって効果を発揮します。 カルモジュリンに結合することにより、E6 ベルバミンは、ミオシン軽鎖キナーゼやホスホジエステラーゼ I などのカルモジュリン依存性酵素の活性を阻害します . この阻害は、さまざまな細胞プロセスを阻害し、癌細胞における細胞増殖の抑制とアポトーシスの増加などの効果をもたらします . さらに、E6 ベルバミンは、ウイルススパイクタンパク質媒介膜融合を阻害することによって、SARS-CoV-2 の宿主細胞への侵入を阻害することが示されています .

類似の化合物との比較

E6 ベルバミンは、その強力な活性と細胞透過性により、カルモジュリンアンタゴニストの中でユニークです。類似の化合物には、以下が含まれます。

E6 ベルバミンは、これらの化合物と比較して、より高い効力と選択性を備えているため、際立っています .

生物活性

E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Overview of this compound

This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .

  • Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .
  • Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .
  • Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .

Antiviral Studies

  • SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .
  • Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .

Cancer Research

  • Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .
  • Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .

Data Summary

Biological Activity Details
Calmodulin AntagonismInhibits MLCK activity (Ki = 0.95 µM)
Antiviral ActivityEffective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM)
Cancer TreatmentInduces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways

特性

IUPAC Name

[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAVTDKYTXNVBU-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E6 berbamine
Reactant of Route 2
Reactant of Route 2
E6 berbamine
Reactant of Route 3
Reactant of Route 3
E6 berbamine
Reactant of Route 4
Reactant of Route 4
E6 berbamine
Reactant of Route 5
Reactant of Route 5
E6 berbamine
Reactant of Route 6
Reactant of Route 6
E6 berbamine
Customer
Q & A

Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?

A: this compound, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from this compound's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].

Q2: Does this compound's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?

A: Importantly, studies indicate that this compound does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that this compound holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.

Q3: What is the structural difference between this compound and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?

A: this compound, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, this compound completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.

Q4: Besides its potential otoprotective effects, are there other cellular processes where this compound has shown activity?

A: Yes, research suggests that this compound influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].

Q5: What are the implications of identifying natural compounds like this compound that can protect against aminoglycoside-induced hair cell damage?

A: The discovery of this compound and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。